molecular formula C11H14N4 B11896367 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11896367
M. Wt: 202.26 g/mol
InChI Key: WWMRRMVFDUHYCU-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a cyclopropyl groupThe imidazo[4,5-c]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development .

Chemical Reactions Analysis

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions activated by electron-withdrawing groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it may inhibit kinases involved in signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be compared with other imidazo[4,5-c]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity profiles compared to its analogs.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-(1-cyclopropylimidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C11H14N4/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3,12H2,1H3

InChI Key

WWMRRMVFDUHYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C3CC3)C=CN=C2)N

Origin of Product

United States

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